![molecular formula C9H8N2O2S B2540634 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine CAS No. 313223-82-4](/img/structure/B2540634.png)
6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Vue d'ensemble
Description
6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . This compound is known for its unique structure, which includes a fused dioxin and benzothiazole ring system. It is primarily used in research settings, particularly in the fields of proteomics and anticancer drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.
Introduction of the Dioxin Ring: The benzothiazole intermediate is then reacted with a diol or an epoxide under basic conditions to introduce the dioxin ring, resulting in the formation of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural properties allow chemists to explore new synthetic pathways and develop novel materials.
Biology
Research has indicated potential biological activities , particularly in anticancer research. Studies suggest that this compound may interact with various molecular targets such as enzymes and receptors, modulating cellular pathways related to cell growth and apoptosis.
Medicine
In the field of medicine, the compound is investigated for its role in developing new therapeutic agents. Specific studies have focused on its efficacy against various cancer cell lines, revealing promising results in inhibiting tumor growth.
Industry
The compound's unique structural features make it suitable for applications in developing advanced materials and polymers. Its properties may lead to innovations in material science and engineering.
Case Studies
Mécanisme D'action
The mechanism of action of 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and heterocyclic moieties. These interactions can lead to the modulation of cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-5,8-dioxa-1-thia-3-aza-cyclopenta[b]naphthalen-2-ylamine
- 6,7-Dihydro-1,4-dioxino[2,3-f][2,1,3]-benzothiadiazole
Uniqueness
6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is unique due to its fused dioxin and benzothiazole ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Activité Biologique
6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is a heterocyclic compound that combines dioxin and benzothiazole moieties. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound has the following chemical formula: . It features a unique structure that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C9H8N2O2S |
Molecular Weight | 196.24 g/mol |
InChI Key | InChI=1S/C9H8N2O2S |
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. In particular, studies have shown that compounds structurally similar to this compound can inhibit tumor growth in various cancer cell lines. For instance, a study reported that certain benzothiazole derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting potential for development as chemotherapeutic agents .
The precise mechanism of action for this compound remains largely unknown. However, it is hypothesized that the compound may interact with specific molecular targets involved in cancer cell survival and proliferation. Further research is needed to elucidate these pathways.
Neuroprotective Effects
Benzothiazole derivatives have been studied for their neuroprotective properties. Compounds in this class have shown potential in inhibiting acetylcholinesterase (AChE) and preventing amyloid-beta aggregation—key factors in Alzheimer's disease pathology. A recent study highlighted that certain benzothiazole-isothiourea derivatives exhibited multitarget activity against AChE and amyloid-beta aggregation .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that compounds related to this compound inhibited the growth of various cancer cell lines. For example:
- Neuroprotection : Research on benzothiazole derivatives indicated their potential to prevent oxidative stress and aggregation associated with neurodegenerative diseases . The ability to inhibit AChE suggests these compounds could be further explored for Alzheimer's treatment.
Propriétés
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-5-3-6-7(4-8(5)14-9)13-2-1-12-6/h3-4H,1-2H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPFIBKOPUBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313223-82-4 | |
Record name | 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.